Methoxy(diphenyl)methaneperoxol

Description

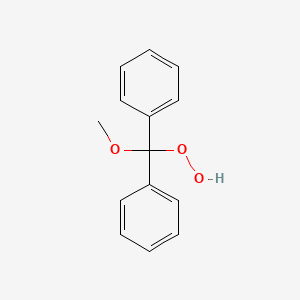

Methoxy(diphenyl)methaneperoxol is a synthetic organic compound characterized by a diphenylmethane backbone substituted with methoxy (-OCH₃) and peroxol (-O-O-) functional groups. The compound’s reactivity and biological activity are hypothesized to depend on the electronic and steric effects of its substituents, as well as their positions on the aromatic rings .

Properties

CAS No. |

63704-22-3 |

|---|---|

Molecular Formula |

C14H14O3 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

(hydroperoxy-methoxy-phenylmethyl)benzene |

InChI |

InChI=1S/C14H14O3/c1-16-14(17-15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3 |

InChI Key |

DNKSADTZPCQPPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=CC=C1)(C2=CC=CC=C2)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy(diphenyl)methaneperoxol can be synthesized through several methods, including nucleophilic aromatic substitution and electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes often use hydrogen peroxide or other oxidizing agents under controlled conditions to ensure the efficient formation of the peroxol group .

Chemical Reactions Analysis

Types of Reactions

Methoxy(diphenyl)methaneperoxol undergoes various chemical reactions, including:

Oxidation: The peroxol group can be further oxidized to form more reactive species.

Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.

Substitution: The methoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex peroxides, while reduction can yield alcohols or ethers .

Scientific Research Applications

Methoxy(diphenyl)methaneperoxol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential antioxidant properties and effects on biological systems.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methoxy(diphenyl)methaneperoxol involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The peroxol group plays a crucial role in its reactivity, participating in hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) mechanisms . These mechanisms enable the compound to interact with various molecular targets and pathways, contributing to its diverse applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Number and Position

The biological activity of methoxy-substituted compounds is highly dependent on the number and position of methoxy groups:

- Monomethoxy vs. Trimethoxy Derivatives: In antifungal assays against Botrytis cinerea, monomethoxy compounds (e.g., compounds 6, 8, 10, 12) exhibited low inhibitory activity (<20% inhibition), while trimethoxy derivatives (e.g., compounds 17, 18, 22) showed up to 40–60% inhibition, comparable to the fungicide Captan .

- Ortho vs. Para Substitution : For aromatic methoxy derivatives, the ortho position (e.g., compound 5 in ) is critical for activity. Compound 5, with a methoxy group at the ortho position, demonstrated the highest antifungal activity in its series, whereas para-substituted analogs (e.g., compound 1) were significantly less active .

Acetylation Effects

Acetylation of hydroxyl groups alters activity inversely with methoxy group count:

- Monomethoxy Acetylated Derivatives: Acetylation increased antifungal activity by ~30–40% (e.g., compounds 7 and 9 vs. their non-acetylated counterparts) .

- Trimethoxy Acetylated Derivatives : Acetylation reduced activity by ~20–25% (e.g., compounds 19 and 22) .

Chlorinated Derivatives

Chlorination of organic compounds generally enhances toxicity and biological reactivity. For example:

- Chlorinated Methane/Ethane Derivatives: Increased anesthetic and neurotoxic effects compared to non-chlorinated analogs .

- Chlorinated Benzene Derivatives : Exhibited both increased and decreased toxicity depending on substitution patterns, though methoxy(diphenyl)methyl-containing chlorinated compounds (e.g., benzyl-(chloromethyl)-methoxy-methylsilane) were associated with elevated toxicity .

Lipophilicity vs. Activity

- Compounds 4 and 10 (similar logP values) showed divergent antifungal activities, with compound 4 being 3× more potent .

- Compounds 3 and 6 exhibited an inverse relationship between lipophilicity and activity, suggesting steric/electronic factors dominate .

Data Tables

Table 1: Antifungal Activity of Methoxy-Substituted Compounds Against B. cinerea

| Compound | Methoxy Groups | Acetylation | Inhibition (%) | Reference |

|---|---|---|---|---|

| 6 | 1 | No | 15 ± 2 | |

| 17 | 3 | No | 58 ± 3 | |

| 7 | 1 | Yes | 50 ± 4 | |

| 19 | 3 | Yes | 35 ± 2 |

Table 2: Impact of Substituent Position on Antifungal Activity

| Compound | Substituent Position | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5 | Ortho-methoxy | 8.2 | |

| 1 | Para-methoxy | >64 |

Key Research Findings

Substituent Position Dominates Activity : Ortho-methoxy groups enhance hydrogen-bond acceptor capacity, critical for target binding .

Geranyl Chain Influence: In geranylphenols, the geranyl chain contributes more to antifungal activity than methoxy groups, but digeranyl derivatives underperform monogeranyl analogs .

Chlorination Risks : Chlorinated analogs of methoxy(diphenyl)methyl compounds may exhibit unintended neurotoxic or cytotoxic effects, necessitating careful design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.